molecular formula C25H27ClN2O3S B11296258 7-Chloro-2-[3-(diethylamino)propyl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-2-[3-(diethylamino)propyl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11296258
M. Wt: 471.0 g/mol
InChI Key: SALYMEOEGTZGPF-UHFFFAOYSA-N
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Description

7-Chloro-2-[3-(diethylamino)propyl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. This compound is characterized by its unique structure, which includes a chloro group, a diethylamino propyl chain, and a methylsulfanyl phenyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-[3-(diethylamino)propyl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the chromeno[2,3-c]pyrrole core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chloro group: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the diethylamino propyl chain: This is typically done through nucleophilic substitution reactions.

    Incorporation of the methylsulfanyl phenyl group: This step involves the use of methylsulfanyl benzene derivatives under specific conditions to achieve the desired substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-[3-(diethylamino)propyl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chloro and methylsulfanyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) for nucleophilic substitution; sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

7-Chloro-2-[3-(diethylamino)propyl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-2-[3-(diethylamino)propyl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-2-[3-(diethylamino)propyl]-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 7-Chloro-2-[3-(diethylamino)propyl]-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

The uniqueness of 7-Chloro-2-[3-(diethylamino)propyl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C25H27ClN2O3S

Molecular Weight

471.0 g/mol

IUPAC Name

7-chloro-2-[3-(diethylamino)propyl]-1-(4-methylsulfanylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H27ClN2O3S/c1-4-27(5-2)13-6-14-28-22(16-7-10-18(32-3)11-8-16)21-23(29)19-15-17(26)9-12-20(19)31-24(21)25(28)30/h7-12,15,22H,4-6,13-14H2,1-3H3

InChI Key

SALYMEOEGTZGPF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC=C(C=C4)SC

Origin of Product

United States

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